![molecular formula C16H21BrN2O2S B2837515 [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415487-81-7](/img/structure/B2837515.png)
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as BMTM, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. BMTM is a thioether derivative of morpholine and has a unique structure that makes it a useful tool for studying biochemical and physiological effects.
Mécanisme D'action
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone works by selectively binding to certain proteins and enzymes, which can affect their function. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to bind to amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments is its ability to selectively bind to certain proteins and enzymes, which can allow for more targeted research. However, the complex synthesis process and limited availability of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. One potential direction is the development of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the use of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone as a tool for studying the function of specific proteins and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone and its potential applications in various fields.
Méthodes De Synthèse
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl chloride with morpholine to form 4-(4-bromobenzyl)morpholine. This intermediate is then treated with thiomorpholine to produce [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. The synthesis of [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is a complex process that requires careful attention to detail and specialized equipment.
Applications De Recherche Scientifique
[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been used in various scientific research applications due to its ability to selectively bind to certain proteins and enzymes. It has been studied for its potential use as a tool for drug discovery, as well as for its ability to inhibit the growth of cancer cells. [4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[(4-bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2S/c17-14-3-1-13(2-4-14)11-18-5-8-21-15(12-18)16(20)19-6-9-22-10-7-19/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWWPPJWUDHQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)Br)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2837432.png)
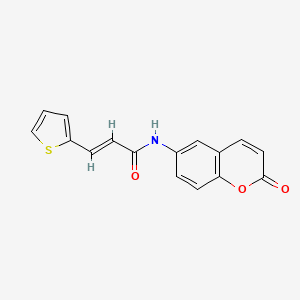
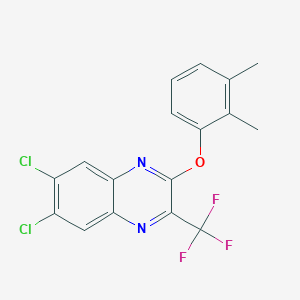
![(E)-N-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-2-cyano-3-(4-methylanilino)prop-2-enamide](/img/structure/B2837435.png)
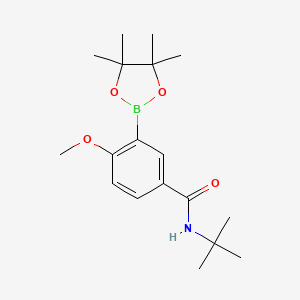
![1-[4-(3-Ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2837437.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)
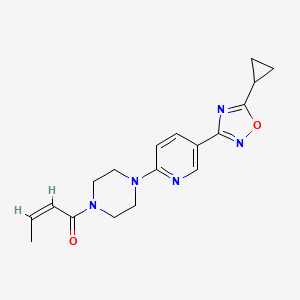
![3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2837450.png)
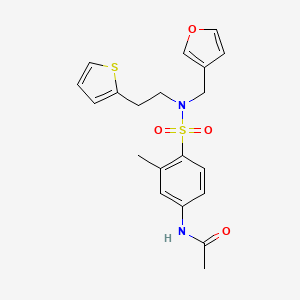
![1-[t-Butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one hydrochloride](/img/structure/B2837455.png)